![molecular formula C15H16N2O4 B2903528 Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate CAS No. 2279121-97-8](/img/structure/B2903528.png)
Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles and their derivatives can be synthesized using a variety of methods . A series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were synthesized by the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one .Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles and their derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . They are also described as inhibitors of protein glycation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their chemical structure . Many pyrazoles have shown luminescent and fluorescent properties. Some of these compounds have important applications in material chemistry .Scientific Research Applications
Antiviral Applications
Indole derivatives, which share structural similarities with Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, have been reported to exhibit antiviral activities. Compounds with indole moieties have shown inhibitory activity against influenza A and other viruses . This suggests that Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be explored for potential antiviral drugs, especially in the development of treatments for RNA and DNA viruses.
Anticancer Activity
Indole derivatives are increasingly being recognized for their role in cancer treatment. They have been applied in the treatment of various cancer cells due to their ability to interfere with cell proliferation and induce apoptosis . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be investigated for its efficacy against specific cancer cell lines.
Antimicrobial Efficacy
Research has demonstrated that indole derivatives possess significant antimicrobial properties, including antibacterial and antifungal activities . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be utilized in the development of new antimicrobial agents that are effective against a broad spectrum of microorganisms.
Antidiabetic Potential
Indole-based compounds have shown promise in the management of diabetes by modulating blood glucose levels and improving insulin sensitivity . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be explored for its potential antidiabetic effects, contributing to the development of novel therapeutic agents for diabetes management.
Neuroprotective Effects
Indoles have neuroprotective properties and are being studied for their potential in treating neurodegenerative diseases . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate may offer a new avenue for research into treatments for conditions such as Alzheimer’s and Parkinson’s disease.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their various biological effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a variety of biochemical pathways . These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Safety and Hazards
Future Directions
Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they continue to attract the attention of many researchers in the field of medicinal chemistry . Future research will likely focus on the synthesis of new pyrazole derivatives and the exploration of their potential applications in medicine and other fields .
properties
IUPAC Name |
ethyl 2-(4-acetyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-13(19)9-12-14(10(2)18)15(20)17(16-12)11-7-5-4-6-8-11/h4-8,16H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMAGNIZNAZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.